2,6-Pyridinediamine, 4-phenyl- 2,6-Pyridinediamine, 4-phenyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16165295
InChI: InChI=1S/C11H11N3/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)
SMILES:
Molecular Formula: C11H11N3
Molecular Weight: 185.22 g/mol

2,6-Pyridinediamine, 4-phenyl-

CAS No.:

Cat. No.: VC16165295

Molecular Formula: C11H11N3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

2,6-Pyridinediamine, 4-phenyl- -

Specification

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
IUPAC Name 4-phenylpyridine-2,6-diamine
Standard InChI InChI=1S/C11H11N3/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)
Standard InChI Key YXRHGEAYYDCLBX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=NC(=C2)N)N

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 4-phenyl-2,6-pyridinediamine, denotes a pyridine ring with:

  • Amino (-NH₂) groups at positions 2 and 6.

  • A phenyl substituent at position 4.

The presence of electron-donating amino groups and the electron-withdrawing pyridine nitrogen creates a polarized electronic environment, influencing reactivity and intermolecular interactions .

Table 1: Comparative Molecular Properties of Related Pyridine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)Water Solubility (g/100 mL)
2,6-Diaminopyridine C₅H₇N₃109.13119–1232859.9
4-Phenylpyridine C₁₁H₉N155.2077–80274.5<1
4-Phenyl-2,6-pyridinediamine (predicted)C₁₁H₁₁N₃185.23~150–160~300–310<5

The phenyl group at position 4 enhances hydrophobicity compared to unsubstituted 2,6-diaminopyridine, while the amino groups facilitate hydrogen bonding and coordination chemistry .

Synthetic Methodologies

Retrosynthetic Analysis

Potential routes to 4-phenyl-2,6-pyridinediamine include:

  • Cyclization of substituted oximes: Analogous to NH₄I/Na₂S₂O₄-mediated reductive cyclizations used for trifluoromethylpyridines .

  • Nucleophilic aromatic substitution: Introducing amino groups into a pre-functionalized 4-phenylpyridine scaffold.

  • Cross-coupling reactions: Utilizing Suzuki-Miyaura couplings to install the phenyl group post-cyclization.

Experimental Considerations

A plausible synthesis involves:

  • Formation of 4-phenylpyridine-2,6-diol via condensation of acetophenone derivatives with ammonia.

  • Conversion of hydroxyl groups to amines via the Hofmann or Curtius rearrangement.

Challenges include regioselectivity control and mitigating side reactions from the electron-deficient pyridine ring .

Physicochemical Properties

Thermal Stability

Predicted thermal properties (Table 1) align with trends in diaminopyridines, where hydrogen bonding elevates melting points relative to non-aminated analogs . The phenyl group further increases molecular rigidity, likely raising the boiling point compared to 2,6-diaminopyridine .

Solubility and Reactivity

  • Solubility: Low water solubility (<5 g/100 mL) due to the hydrophobic phenyl group, though solubility in polar aprotic solvents (e.g., DMF, DMSO) is expected .

  • Basicity: The amino groups confer weak basicity (predicted pKa ~4–5), enabling protonation under acidic conditions.

Coordination Chemistry and Applications

Ligand Design

The compound’s two amino groups and pyridine nitrogen make it a potential tridentate ligand for transition metals (e.g., Fe²⁺, Cu²⁺). Similar structures are employed in catalysis and metal-organic frameworks (MOFs) .

Table 2: Hypothetical Metal Complexes

Metal IonCoordination ModePotential Application
Fe²⁺N,N,N-tridentateOxidation catalysis
Cu²⁺N,N-bidentateElectrocatalytic CO₂ reduction

Pharmaceutical Relevance

Diaminopyridines are known acetylcholinesterase inhibitors (e.g., 2,6-diaminopyridine in myasthenia gravis treatment) . The 4-phenyl derivative may exhibit enhanced blood-brain barrier penetration due to lipophilicity.

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